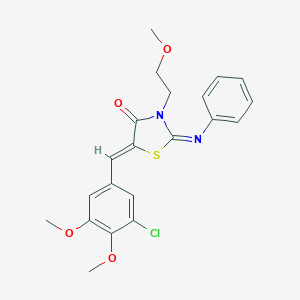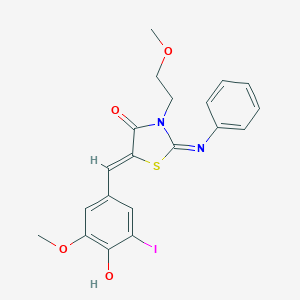![molecular formula C25H27NO5 B306624 methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways.
Biochemical and Physiological Effects
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi, and to inhibit the replication of certain viruses. In vivo studies have shown that it has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments include its low toxicity, good solubility, and ease of synthesis. However, its limitations include its relatively low potency and selectivity, as well as the lack of a clear understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more potent and selective derivatives for use as therapeutic agents.
3. Exploration of its potential applications in other fields, such as material science and organic synthesis.
4. Investigation of its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal infections, and viral infections.
5. Studies to determine its pharmacokinetic properties and optimize its dosing regimen for use in clinical trials.
Conclusion
Methyl (this compound)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,5-dimethoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with isopropylphenylhydrazine and methyl chloroformate. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have anticancer, antifungal, and antiviral activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, it has been used as a starting material for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C25H27NO5 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
methyl (4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H27NO5/c1-15(2)17-7-9-19(10-8-17)26-16(3)23(25(28)31-6)21(24(26)27)14-18-13-20(29-4)11-12-22(18)30-5/h7-15H,1-6H3/b21-14- |
InChI-Schlüssel |
HVHQYEGIPLSGCU-STZFKDTASA-N |
Isomerische SMILES |
CC1=C(/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N1C3=CC=C(C=C3)C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{(Z)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B306541.png)

![2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306543.png)
![(2,6-Dibromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306544.png)
![5-[3-Iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306545.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306546.png)
![2-{5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306547.png)
![Methyl (2-bromo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B306549.png)

![2-[(5Z)-5-(2-bromo-4,5-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306554.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306555.png)
![2-{5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306556.png)
![2-(5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306557.png)
![2-[5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306564.png)